N-(4-Methylphenyl)benzamide N-(4-Methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 582-78-5
VCID: VC21333025
InChI: InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

N-(4-Methylphenyl)benzamide

CAS No.: 582-78-5

Cat. No.: VC21333025

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylphenyl)benzamide - 582-78-5

Specification

CAS No. 582-78-5
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name N-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Standard InChI Key YUIHXKGKVSVIEL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Melting Point 158.0 °C

Introduction

Structural Characteristics of N-(4-Methylphenyl)benzamide

N-(4-Methylphenyl)benzamide consists of a benzoyl group connected to a 4-methylphenyl (p-tolyl) moiety through an amide linkage. The structure exhibits notable geometric features that influence its physical and chemical properties. Crystallographic studies have revealed that the benzene and methylphenyl rings form a dihedral angle of 63.41(5)°, indicating a non-planar arrangement that minimizes steric hindrance between the aromatic rings. Additionally, the amide group makes a dihedral angle of 20.5(1)° with the benzene ring, demonstrating partial conjugation between these structural elements .

These conformational characteristics are significant as they influence the compound's crystal packing arrangements and intermolecular interactions. The non-planarity between the aromatic rings is likely a result of steric considerations and electronic effects that favor this particular geometric arrangement.

Key Structural Parameters

The structural parameters of N-(4-Methylphenyl)benzamide have been well-characterized through crystallographic studies, revealing specific geometric features that define its three-dimensional arrangement. Table 1 summarizes the key structural parameters of this compound.

Table 1: Key Structural Parameters of N-(4-Methylphenyl)benzamide

ParameterValue
Molecular FormulaC14H13NO
Dihedral Angle Between Aromatic Rings63.41(5)°
Dihedral Angle: Amide Group-Benzene Ring20.5(1)°
Bond TypeAmide (N-H···O)
Crystal Packing Directionb-axis

Crystal Structure and Molecular Packing

Hydrogen Bonding Networks

One of the most significant features of N-(4-Methylphenyl)benzamide is its ability to form hydrogen bonds in the solid state. The molecules are linked into chains along the b-axis direction through N-H···O hydrogen bonds . This hydrogen bonding pattern is a key determinant of the crystal's physical properties and stability, creating a network structure that influences the compound's melting point, solubility, and other physical properties.

Molecular Conformation

Synthesis and Characterization Methods

Synthetic Approaches

The synthesis of N-(4-Methylphenyl)benzamide follows established methods in the literature. According to documented procedures, the compound can be prepared through conventional amide formation reactions. The purity of the synthesized compound is typically confirmed by determining its melting point, followed by characterization using spectroscopic techniques .

The standard synthetic approach likely involves the reaction of benzoyl chloride with 4-methylaniline (p-toluidine) under appropriate conditions, although specific reaction parameters may vary depending on the particular synthetic protocol employed.

Analytical Characterization

Characterization of N-(4-Methylphenyl)benzamide involves several complementary analytical techniques:

  • Infrared (IR) spectroscopy for identifying functional groups, particularly the characteristic amide bands

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • X-ray crystallography for definitive structural analysis and determination of molecular packing

These analytical approaches provide comprehensive data about the compound's structure and purity, essential information for both research and application purposes. Single crystals suitable for X-ray diffraction studies can be obtained from an ethanolic solution, allowing for precise determination of the three-dimensional structure .

Comparative Analysis with Related Compounds

Structural Similarities with Other Benzamides

N-(4-Methylphenyl)benzamide shares structural similarities with several related compounds, including:

  • N-(2-chlorophenyl)benzamide

  • 2-chloro-N-phenylbenzamide

  • N-(2,3-dichlorophenyl)benzamide

  • N-(3,4-dichlorophenyl)benzamide

  • 2-chloro-N-(2-chlorophenyl)benzamide

The bond parameters across these compounds are comparable, suggesting similar electronic and steric effects governing their structures. This structural consistency allows for meaningful comparisons and the development of structure-property relationships within this compound class.

Comparison with 4-Methyl-N-(4-methylphenyl)benzamide

A closely related compound, 4-Methyl-N-(4-methylphenyl)benzamide (C15H15NO), differs from N-(4-Methylphenyl)benzamide by having an additional methyl group on the benzoyl ring. This compound also adopts an anti-conformation in its amide group, similar to N-(4-Methylphenyl)benzamide .

Table 2: Comparison of Dihedral Angles Between N-(4-Methylphenyl)benzamide and Related Compounds

CompoundDihedral Angle Between RingsDihedral Angle: Amide Group-Benzoyl Ring
N-(4-Methylphenyl)benzamide63.41(5)°20.5(1)°
4-Methyl-N-(4-methylphenyl)benzamide59.6(5)°32.3(5)°
4-methyl-N-(phenyl)benzamide61.0(1)°33.9(14)°
2-methyl-N-(4-methylphenyl)benzamide81.4(1)°60.0(1)°

The variations in dihedral angles across these related compounds illustrate how subtle structural modifications can influence molecular geometry. These conformational differences may have implications for the compounds' physical properties and potential applications .

Structural Studies and Characterization Techniques

X-ray Crystallography Findings

Research Context and Significance

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